白藜芦醇

描述

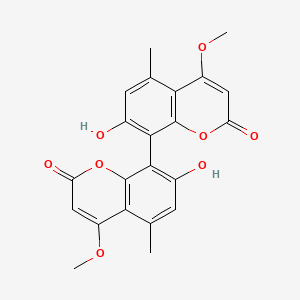

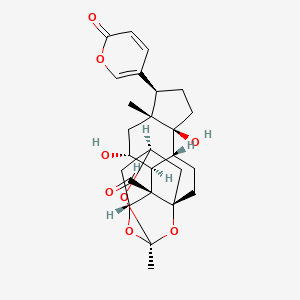

Viniferin is a natural compound that is found in grapevine and other plants. It belongs to the stilbene family, which is known for its therapeutic properties. Viniferin has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.

科学研究应用

化学和生物活性

白藜芦醇表现出一系列重要的生物活性,使其成为临床研究和未来药物开发中多种应用的有希望的候选者。它由植物作为一种防御机制合成,并以不同的形式存在,如α、β、δ、ε和γ-白藜芦醇,每种形式都显示出不同的生物活性。这些活性包括抗炎、抗银屑病、抗糖尿病、抗癌、抗血管生成、抗氧化、抗黑色素生成和神经退行性作用。研究表明,白藜芦醇及其衍生物可以成为有效的营养补充剂和辅助药物 (Fuloria 等人,2022)。

抗菌和抗癌效力

已发现白藜芦醇具有抗菌和细胞毒性效力。研究分离了白藜芦醇的各种形式,例如 ε-白藜芦醇和 α-白藜芦醇,并评估了它们对细菌和癌细胞系的活性。例如,ε-白藜芦醇对大肠杆菌和人乳腺癌细胞系 T-47D 表现出显着的活性 (Sahidin 等人,2017)。

神经保护和抗炎特性

白藜芦醇,尤其是反式 ε-白藜芦醇,已显示出作为神经保护和抗炎分子的希望。研究表明其在保护神经多巴胺能细胞和减少帕金森病模型中的炎症方面具有潜力,这可能为治疗神经退行性疾病的营养治疗途径铺平道路 (Sergi 等人,2021)。

对肥胖及相关健康改变的影响

研究表明,ε-白藜芦醇可以减少脂肪堆积并预防肥胖合并症,如 2 型糖尿病、血脂异常、高血压和脂肪肝。需要对动物模型和人体研究进行进一步的研究,以确认这些影响并探索其作为肥胖管理工具的潜力 (Gómez-Zorita 等人,2023)。

在化妆品和营养保健品中的潜力

白藜芦醇,特别是 δ-白藜芦醇,由于其强大的抗氧化特性,正作为化妆品和营养保健品的成分受到关注。正在探索其生产方法,例如从反式白藜芦醇生物转化,以使其成为这些行业中可行的成分 (Park 等人,2022)。

属性

IUPAC Name |

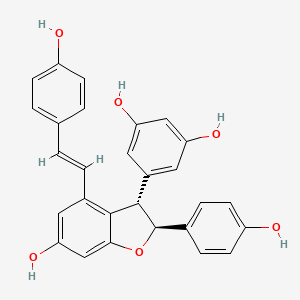

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-BQYFGGCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129170-22-5 | |

| Record name | trans-epsilon-Viniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129170225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 129170-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-VINIFERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AF07924BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Viniferin exhibits its effects through various mechanisms, including:

- Antioxidant Activity: Viniferin effectively scavenges free radicals like DPPH• and reduces reactive oxygen species (ROS) levels in cells. [, , , , , ] This antioxidant activity contributes to its protective effects against oxidative stress-related diseases.

- SIRT3 Activation: Viniferin upregulates the expression of sirtuin 3 (SIRT3), a mitochondrial protein deacetylase. [, ] This activation promotes FOXO3 deacetylation and its translocation to the nucleus, leading to increased ATP production, decreased ROS production, and protection against mitochondrial dysfunction.

- AMPK Activation: Viniferin activates AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. [, ] This activation contributes to its beneficial effects on obesity and related metabolic disorders.

- Inhibition of Inflammatory Pathways: Viniferin inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , ] It also suppresses the activation of STAT-1, a transcription factor involved in inflammatory responses. [, ] These actions contribute to its anti-inflammatory properties.

- Modulation of GABA-Induced Currents: Viniferin negatively modulates GABA-induced currents in various GABAA receptor subtypes. [] This modulation suggests potential for therapeutic applications in neurological disorders.

ANone:

- Spectroscopic Data: Viniferin's structure has been elucidated using various spectroscopic techniques including UV, Infrared, and nuclear magnetic resonance (NMR) spectroscopy. [, , , , , ] These analyses provide detailed information on its chemical structure and stereochemistry.

ANone: Current research primarily focuses on viniferin's biological activities rather than its catalytic properties. As a result, there are no known catalytic applications of viniferin at this time.

A: Yes, computational tools like inverse docking software (SELNERGY) have been employed to predict potential biological targets of viniferin. [] These studies identified cyclic nucleotide phosphodiesterase 4 (PDE4) as a potential target, leading to experimental validation of viniferin's anti-inflammatory effects through PDE4 inhibition.

ANone: SAR studies are crucial for understanding how structural modifications impact viniferin's biological activity.

- Dimerization: Viniferin, a dimer of resveratrol, exhibits enhanced activity compared to resveratrol in several assays, including inhibition of VSMC proliferation, migration, and wound healing. [, ] This suggests that dimerization contributes significantly to its potency.

- Stereochemistry: The existence of viniferin enantiomers, such as (7aR, 8aR)-(-)-E-ε-viniferin and (7aS, 8aS)-(+)-E-ε-viniferin, highlights the importance of stereochemistry in its biological activity. [] Further research is needed to fully elucidate the specific activities of each enantiomer.

- Exocyclic Double Bond: Comparing α-viniferin and caraphenol A, differing only in the presence of an exocyclic double bond, reveals that this structural feature enhances antioxidant capacity, particularly in redox-mediated mechanisms. []

A: Viniferin undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation, resulting in low bioavailability. [] Research suggests that different viniferin metabolites might possess varying biological activities. [] Further studies are crucial to understand its stability under different conditions and develop suitable formulations that enhance its solubility, bioavailability, and therapeutic potential.

A: Viniferin undergoes rapid hepatic metabolism, primarily through glucuronidation and sulfation. [, ] While it exhibits high accumulation in white adipose tissues, its bioavailability is low. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and establish its in vivo activity and efficacy for specific therapeutic applications.

ANone: Viniferin demonstrates promising in vitro and in vivo efficacy in preclinical models of various diseases.

- In vitro: Viniferin exhibits anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. [, , ] It inhibits cell proliferation, migration, and invasion, and induces apoptosis in these cells.

- In vivo: In animal models, viniferin demonstrates protective effects against:

- Parkinson's disease: Protects dopaminergic neurons from rotenone-induced toxicity and apoptosis. [, ]

- Alzheimer's disease: Reduces amyloid deposits and neuroinflammation in APPswePS1dE9 transgenic mice. []

- Obesity: Decreases fat accumulation, improves insulin sensitivity, and ameliorates metabolic dysfunction in obese mice. [, ]

- Arthritis: Suppresses inflammation and bone destruction in adjuvant-induced arthritis models. []

ANone: Currently, there is limited information available regarding resistance mechanisms or cross-resistance to viniferin. Further research is needed to investigate potential resistance development and its implications for long-term therapeutic use.

A: While viniferin is generally considered safe, toxicological studies are crucial for determining safe dosage ranges and identifying potential adverse effects. One study reported potential toxicity in mice at high doses (2 mg/kg body weight) when administered continuously for 14 days. [] Further research is necessary to establish its long-term safety profile in preclinical models and humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

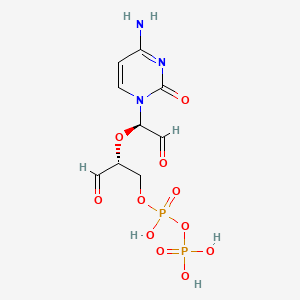

![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)

![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)

![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)